molecular formula C8H9F3N2O4 B1663919 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate CAS No. 146474-00-2

1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

Cat. No. B1663919
M. Wt: 254.16 g/mol
InChI Key: ODVRLSOMTXGTMX-UHFFFAOYSA-N
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Description

The compound “1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and two carbonyl groups. The 2-aminoethyl group attached to the pyrrole ring suggests that this compound could participate in various chemical reactions involving amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole-2,5-dione ring and the 2-aminoethyl group. The trifluoroacetate group would add three fluorine atoms to the molecule, which could significantly affect its physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amino group could participate in reactions such as acylation or alkylation. The carbonyl groups in the pyrrole-2,5-dione ring could undergo reactions typical for carbonyl compounds, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroacetate group could make the compound highly polar, affecting its solubility and reactivity .

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, closely related to 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione, have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds, through chemisorption processes, demonstrate increased efficiency with higher concentrations, making them potential candidates for industrial applications in corrosion prevention (Zarrouk et al., 2015).

Organic Synthesis

Research has also explored the role of trifluoroacetic acid, a compound similar to the trifluoroacetate group in 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione, in the synthesis of various organic compounds. These studies focus on the spontaneous reactions under certain conditions, providing insights into new synthetic pathways for complex organic molecules (Imuro & Hanafusa, 1976).

Catalysis in Chemical Reactions

The compound's derivatives have been used as catalysts in chemical reactions, particularly in the synthesis of complex organic structures like pyrrolo[3,4-b]pyridine-5,7-diones. The use of trifluoroacetate as a catalyst demonstrates its potential in facilitating and directing complex chemical transformations (Jiang & Yan, 2016).

Luminescence and Material Science

In material science, derivatives of 1H-pyrrole-2,5-dione, which are structurally related to 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione, have been synthesized and characterized for their luminescent properties. These polymers exhibit strong fluorescence and solubility in common organic solvents, making them potential candidates for applications in optoelectronics and photonics (Zhang & Tieke, 2008).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

1-(2-aminoethyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.C2HF3O2/c7-3-4-8-5(9)1-2-6(8)10;3-2(4,5)1(6)7/h1-2H,3-4,7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHKVOGCDPODMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583690
Record name Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

CAS RN

146474-00-2
Record name Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate
Reactant of Route 2
1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate
Reactant of Route 3
1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate
Reactant of Route 4
1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate
Reactant of Route 5
Reactant of Route 5
1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate
Reactant of Route 6
1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

Citations

For This Compound
2
Citations
Y Long, J Sun, TZ Song, T Liu, F Tang, X Zhang… - Cell Discovery, 2022 - nature.com
Safe, effective, and economical vaccines against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) are needed to achieve adequate herd immunity and end the pandemic…
Number of citations: 11 www.nature.com
Y Liu, X Liu, Y Zhang, Y Cao, B Luo, Z Wang… - …, 2023 - ACS Publications
Two-dimensional (2D) cell culture methods dominate the current research. However, the inherent responsiveness of cells to their native three-dimensional (3D) microenvironment …
Number of citations: 3 pubs.acs.org

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